molecular formula 24H40O4 B607285 Elasnin CAS No. 68112-21-0

Elasnin

Cat. No. B607285
CAS RN: 68112-21-0
M. Wt: 392.58
InChI Key: SNSPVFCYLPZTRZ-UHFFFAOYSA-N
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Description

Elasnin is a leukocyte elastase inhibitor . It is an inhibitor of human leukocyte elastase (IC 50 = 1.3 µg/ml), different other elastases and chymotrypsin (IC 50 = 82 µg/ml) . The chemical name for this compound is 3,5-Dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)-2H-pyran-2-one .


Synthesis Analysis

The structure of this compound was elucidated through NMR analysis of 1 H, 1 H-1 H-COSY, 1 H-13 C-HSQC, and 1 H-13 C-HMBC NMR spectra .


Molecular Structure Analysis

This compound has a molecular weight of 392.6 . Its chemical structure is represented by the SMILES string CCCCCCC(=O)C(CCCC)C1=C(CCCC)C(=O)C(=C(O)O1)CCCC .


Chemical Reactions Analysis

This compound has been found to have potent biofilm inhibitory activity . It effectively inhibited biofilm formation and especially eradicated the pre-formed biofilms of MRSA .


Physical And Chemical Properties Analysis

This compound is a tan to brown viscous liquid .

Scientific Research Applications

  • Inhibition of Human Granulocyte Elastase : Elasnin was identified as an inhibitor of human granulocyte elastase, a property that was first discovered in a strain of Streptomyces. This characteristic makes it potentially useful in treating inflammatory diseases and conditions associated with elastase activity (Ōmura et al., 1978).

  • Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) : this compound has been found to have excellent activity against MRSA biofilms and planktonic cells. It's also capable of inducing increased this compound tolerance in MRSA strains, impacting their growth rate, pigmentation, and sensitivity toward other antibiotics (Sulaiman et al., 2022).

  • Treatment of Chronic Obstructive Lung Diseases : Some congeners of this compound have shown potential in treating chronic obstructive lung diseases by inhibiting human leukocyte elastase (Groutas et al., 1985).

  • Superior Activity in Eradicating Daptomycin-Resistant MRSA Strain Biofilms : this compound has been reported to have a superior ability to eradicate biofilms of daptomycin-resistant MRSA strains compared to the wild type. This highlights its potential clinical application in treating infections where daptomycin-resistant strains are prevalent (Sulaiman et al., 2022).

  • Marine Antifouling Applications : this compound has shown potent biofilm inhibitory activity against marine biofilms, suggesting its potential application in biofilm and biofouling control in marine environments. This application could be particularly useful in preventing biofouling and biocorrosion caused by marine biofilms (Long et al., 2021).

Mechanism of Action

Target of Action

Elasnin is a potent biofilm-targeting compound that has been identified to have excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . The primary targets of this compound are the biofilms of MRSA, which are communities of bacteria that are highly tolerant, resistant, and resilient to a wide range of antimicrobials .

Mode of Action

This compound effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA . It interferes with the cell division during the exponential phase, primarily by repressing the expression of virulence factors . This results in the destruction of the biofilm matrix in a time-dependent manner .

Biochemical Pathways

This compound affects the biochemical pathways related to cell division and cell wall synthesis, which are crucial for the survival of growing exponential-phase cells . It also impacts the expression of virulence factors, which play a key role in the pathogenicity of MRSA . The downregulation of these processes leads to the destruction of the biofilm matrix and interference with cell division .

Pharmacokinetics

Its low cytotoxicity and low risk of resistance development suggest favorable pharmacokinetic properties .

Result of Action

The action of this compound results in the effective inhibition of biofilm formation and eradication of pre-formed biofilms of MRSA . Cells released from the this compound-treated biofilms exhibit a defective appearance and become more sensitive to the beta-lactam antibiotic penicillin G .

Future Directions

Elasnin has been identified as a potent biofilm eradicator against MRSA that harbors potential to be developed for biofilm removal and chronic wound treatment . The roles of this compound in intra- and intercell communications were also worth exploring in the future .

properties

IUPAC Name

3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSPVFCYLPZTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00987589
Record name 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68112-21-0
Record name Elasnin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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